molecular formula C17H20N2O3 B1473850 1-苄基-4-(氰基甲基)-3-氧代哌啶-4-羧酸乙酯 CAS No. 1548292-80-3

1-苄基-4-(氰基甲基)-3-氧代哌啶-4-羧酸乙酯

货号: B1473850
CAS 编号: 1548292-80-3
分子量: 300.35 g/mol
InChI 键: GMMTUQKAOHKYSJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate is a useful research compound. Its molecular formula is C17H20N2O3 and its molecular weight is 300.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成与立体化学

Vafina 等人(2003 年)的研究深入探讨了甲基(乙基)1-苄基-4-氧代哌啶-3-羧酸酯与 α,β-不饱和羰基化合物的迈克尔反应,导致形成 6-和 6,8-取代衍生物。本研究重点介绍了这些反应的立体化学方面,并探索了产物的进一步转化,展示了该化合物在复杂合成过程和立体化学研究中的效用 Vafina 等人,2003 年

复杂的合成路线

王等人(2008 年)报道了从 N-苄基-3-氧代哌啶-4-羧酸乙酯开始合成“叔丁基-4-氨基甲酰基-3-甲氧基亚氨基-4-甲基哌啶-1-羧酸酯”。他们的工作强调了使用这种中间体可能产生的合成路线的复杂性,涉及九步反应过程。该过程展示了该化合物在产生具有潜在药学应用的结构中的作用,突出了其在合成有机化学中的多功能性 王等人,2008 年

碘催化合成

姜、王和王(2012 年)在通过三组分反应碘催化合成 5-芳基蒽并[2,1-c][2,7]萘啶衍生物时使用了该化合物。这突出了该化合物在温和条件下促进催化反应中的效用,有助于合成在药物化学中很重要的复杂杂环结构 姜、王和王,2012 年

不对称合成

郝等人(2011 年)提出了一种不对称合成顺式-(3R,4R)-N-(叔丁氧羰基)-4-甲基-3-(甲基氨基)哌啶的方法,这是合成一种有效的蛋白激酶抑制剂的关键中间体,该方法以盐酸 1-苄基-3-氧代哌啶-4-羧酸乙酯为起始原料。他们的方法强调了该化合物在不对称合成途径中的重要性,由于温和的条件和获得的高产率,为工业应用提供了可能性 郝等人,2011 年

对映选择性催化

王等人(2018 年)探索了 4-氧代-3-哌啶羧酸甲酯的不对称苄基化,证明了该化合物在对映选择性催化中的效用。这项研究有助于开发具有手性 3-苄基哌啶骨架的生物活性化合物,说明了该化合物在创建立体化学复杂分子中的应用 王等人,2018 年

属性

IUPAC Name

ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-2-22-16(21)17(8-10-18)9-11-19(13-15(17)20)12-14-6-4-3-5-7-14/h3-7H,2,8-9,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMTUQKAOHKYSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1=O)CC2=CC=CC=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Into a 250-mL 3-necked round-bottom flask was placed a solution of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (10 g, 38.27 mmol, 1.00 equiv) in tetrahydrofuran (80 mL). This was followed by the addition of a solution of KHMDS in tetrahydrofuran (42 mL, 1M) dropwise with stirring at 0° C., and 30 min later, 2-bromoacetonitrile (6.89 g, 57.44 mmol, 1.50 equiv) was added dropwise with stirring at 0° C. The resulting solution was stirred for 4 h at room temperature. The resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column and eluted with ethyl acetate/petroleum ether to give the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
42 mL
Type
solvent
Reaction Step Two
Quantity
6.89 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a flask charged with ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (1.0 g, 3.8 mmol) and a stir bar was added K2CO3 (1.06 g, 7.6 mmol), bromoacetonitrile (0.92 g, 7.6 mmo0, and acetone (15 mL). The reaction was allowed to stir at RT for 2 hours. LC showed slow reaction. It was then heated to 45° C. for 3 hours. LC showed complete reaction at that point. The reaction was quenched with NH4Cl, extracted with EtOAc, dried over Na2SO4, filtered and concentrated. The crude product was purified by MPLC to furnish the title compound. LCMS: m/z 301 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.06 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate
Reactant of Route 5
Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。